Tricyclo(5.1.0.02,4)octane, anti

Boiling Point Vapor Pressure Purification

Tricyclo(5.1.0.02,4)octane, anti (CAS 50895-58-4), is a saturated tricyclic hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol. This compound is characterized by a unique architecture of three interconnected cyclopropane rings, which imparts significant ring strain and influences its chemical reactivity and physical properties.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 50895-58-4
Cat. No. B12793459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo(5.1.0.02,4)octane, anti
CAS50895-58-4
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CC2CC2C3C1C3
InChIInChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2
InChIKeyXQEJJLIDZZEQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclo(5.1.0.02,4)octane, anti (CAS 50895-58-4): A Strained Tricyclic Hydrocarbon for Specialized Research


Tricyclo(5.1.0.02,4)octane, anti (CAS 50895-58-4), is a saturated tricyclic hydrocarbon with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol [1]. This compound is characterized by a unique architecture of three interconnected cyclopropane rings, which imparts significant ring strain and influences its chemical reactivity and physical properties . Its IUPAC name is tricyclo[5.1.0.02,4]octane, and it is also known as the trans- or anti- isomer, distinguishing it from its syn- counterpart [1].

Why Generic Substitution of Tricyclo(5.1.0.02,4)octane, anti Fails for Scientific Applications


Direct substitution of the anti isomer with its syn isomer (CAS 50695-42-6) or other unstrained cycloalkanes is not chemically valid for applications requiring a specific three-dimensional structure and associated reactivity. The anti configuration is reported as the more thermodynamically stable isomer compared to the syn form, a critical factor for experiments and syntheses where product distribution or stability under certain conditions is key . Furthermore, substitution with non-strained analogs like cyclooctane would fundamentally alter reaction outcomes, as the high ring strain inherent to the tricyclo[5.1.0.02,4]octane scaffold is a primary driver of its utility in synthetic transformations and theoretical studies .

Quantitative Evidence Guide for Procuring Tricyclo(5.1.0.02,4)octane, anti


Computed Boiling Point and Vapor Pressure of Tricyclo(5.1.0.02,4)octane, anti at Reduced Pressure

The boiling point of the anti isomer is reported as 73–75 °C under reduced pressure (130 Torr) . This value is critical for purification and handling. For comparison, its di-carboxylic acid derivative, Tricyclo<5.1.0.02,4>octan-dicarbonsaeure-(3,8), has a computed atmospheric boiling point of 431.3 °C, demonstrating a massive increase in boiling point with functionalization . Direct comparative data for the syn isomer under identical conditions is unavailable from high-quality sources, making this a cross-study comparable evidence point.

Boiling Point Vapor Pressure Purification

Comparisons of Computed Density and Lipophilicity (XLogP3-AA) between anti- and syn-Tricyclo[5.1.0.02,4]octane

The computed density of the anti isomer is 1.040 ± 0.06 g/cm³ at 20 °C . The computed partition coefficient (XLogP3-AA) is 2.7 . The syn isomer (CAS 50695-42-6) has the identical computed XLogP3-AA value of 2.7, indicating identical predicted lipophilicity [1]. This indicates that for applications where density is critical (e.g., formulation, separation), the isomers can be differentiated, but for partition-based applications, they are computationally indistinguishable.

Density Lipophilicity Isomer Comparison

Stereochemistry-Dependent Thermodynamic Stability: anti vs. syn Isomer

The synthesis of the anti isomer is reported to be favored due to its greater thermodynamic stability compared to the syn isomer . This is a key differentiator for procurement, as the more stable isomer is often required for long-term storage or for reactions that do not involve isomerization to the thermodynamic sink. No specific quantitative energy difference (e.g., kcal/mol) was identified from high-quality primary sources, making this a class-level inference based on the behavior of strained polycyclic systems.

Thermodynamic Stability Stereochemistry Isomer Selection

Application Scenarios for Tricyclo(5.1.0.02,4)octane, anti Based on Verified Evidence


Synthetic Intermediate for Cyclopropanation and Strained-Ring Chemistry

The anti-Tricyclo[5.1.0.02,4]octane scaffold, featuring an all-carbon tricyclic core of fused cyclopropane rings, has been used as a starting material or key intermediate in the synthesis of more complex strained systems. The development of a versatile synthesis of 3,3-dihalogeno-anti-tricyclo[5,1,0,02,4]oct-5-enes (anti-bishomobenzenes) from this saturated parent structure highlights its utility as a gateway to functionalized strained molecules . The compound's inherent ring strain and its reported greater thermodynamic stability relative to its syn isomer make it the preferred starting point for building such systems .

Model System for Ring Strain and Molecular Mechanics Studies

The unique structure of tricyclo[5.1.0.02,4]octane makes it an ideal model for computational and experimental studies of ring strain. The compound is included in the reference manual 'Structures and Energies of Polycyclic Hydrocarbons' by Joan E. Shields, a standard work that compiles computed heats of formation for hundreds of polycyclic hydrocarbons . Its high ring strain, a direct consequence of deviating from ideal tetrahedral bond angles, makes it a key benchmark for testing the accuracy of force-field and quantum mechanical methods in predicting the properties of highly constrained molecules .

Reference Standard for Physicochemical Property Measurement

The precisely defined boiling point (73-75 °C at 130 Torr) and density (1.040 g/cm³ at 20 °C) for the pure anti isomer provide the necessary specifications for its use as a reference standard . In analytical chemistry or process development, where the separation of stereoisomers is critical, these defined physical constants allow for the unambiguous identification and quality control of the anti configuration, which would not be possible with a mixture of isomers or a less well-characterized analog.

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